REACTION_CXSMILES
|
C(NC(C)C)(C)C.[C:8](=[O:10])=O.C([Li])CCC.F[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[N:18]=1.[CH:24]1([CH2:27][N:28]([CH2:31][CH:32]2[CH2:34][CH2:33]2)C=O)[CH2:26][CH2:25]1>CCOCC.CC(C)=O>[CH:24]1([CH2:27][N:28]([CH2:31][CH:32]2[CH2:34][CH2:33]2)[C:17]2[C:22]([CH:8]=[O:10])=[CH:21][CH:20]=[C:19]([F:23])[N:18]=2)[CH2:26][CH2:25]1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN(C=O)CC1CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution was quenched with 10% potassium phosphate
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give an orange oily product
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN(C1=NC(=CC=C1C=O)F)CC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 224 mg | |
YIELD: PERCENTYIELD | 10.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |